![molecular formula C14H8ClN3O3S2 B2951549 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 325986-60-5](/img/structure/B2951549.png)
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes. For instance, the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea produced 4-(4-chlorothiophen-2-yl)thiazol-2-amine in 5 hours . This compound was then brominated by reacting with NBS, and then, by nucleophilic reaction, the intermediate product was treated with amines to obtain the final compound .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For example, the molecular structure of a related compound, 5-Chloro-N-(4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)-6-(4-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)piperidin-1-yl)nicotinamide, was confirmed by its physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, (5-Chlorothiophen-2-yl)methanamine hydrochloride has a molecular weight of 184.09, and it’s a solid at room temperature .Scientific Research Applications
Antimicrobial Activity
Some derivatives of thiophene compounds have shown activity against pathogens, suggesting potential antimicrobial applications .
Anticancer Drug Development
Thiophene derivatives are also used in the synthesis of anticancer agents, indicating possible use in cancer treatment research .
Organic Synthesis
The unique structure of such compounds can be utilized in various organic synthesis processes.
Mechanism of Action
Target of Action
Related compounds with a thiazole scaffold have been reported to exhibit anti-inflammatory and analgesic properties . These compounds often target enzymes like COX-1, COX-2, and 5-LOX, which play crucial roles in inflammation and pain signaling .
Biochemical Pathways
This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes by the enzymes COX-1, COX-2, and 5-LOX . By inhibiting these enzymes, the compound could potentially reduce the production of these inflammatory mediators.
Pharmacokinetics
Related thiazole derivatives are generally well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of these compounds would likely involve hepatic biotransformation and renal elimination, but specific details would require further investigation.
Result of Action
Based on the known effects of related thiazole derivatives, it can be inferred that this compound may reduce inflammation and alleviate pain by inhibiting the production of inflammatory mediators .
Safety and Hazards
Safety information for similar compounds indicates that they should be stored in a dark place, in an inert atmosphere, and at temperatures between 2-8°C . They are also labeled with the GHS07 pictogram, indicating that they can cause harm if swallowed, inhaled, or if they come into contact with skin .
Future Directions
Future research could focus on the synthesis of new derivatives of this compound and their potential applications. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . Further studies could also explore the potential of these compounds as lead compounds for rational drug designing .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S2/c15-12-5-4-11(23-12)10-7-22-14(16-10)17-13(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKMAXCUPYZERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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